molecular formula C16H15BrN2O3S B4922448 N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No.: B4922448
M. Wt: 395.3 g/mol
InChI Key: BZFLKUXKOGUKRJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as BNTA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 418.35 g/mol and a melting point of 168-170°C. BNTA is a thioester derivative of 4-bromo-m-toluidine and 4-nitrobenzyl bromide. It has been found to have potential applications in the field of medicinal chemistry due to its interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. This compound has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. These enzymes are involved in the production of nitric oxide and prostaglandins, respectively, which are known to contribute to the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide in laboratory experiments is its potent anti-inflammatory activity. This compound has been found to be more effective than nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen in reducing inflammation and pain. Another advantage of this compound is its ability to inhibit the growth of cancer cells. This compound has been found to be effective against a wide range of human cancer cell lines, including breast, lung, colon, and prostate cancer.
One of the limitations of using this compound in laboratory experiments is its relative lack of selectivity. This compound has been found to inhibit the activity of both COX-1 and COX-2 enzymes, which may lead to unwanted side effects. In addition, this compound has been found to be toxic to some normal cells at high concentrations.

Future Directions

There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of more selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound in more detail. It may also be possible to modify the structure of this compound to improve its pharmacological properties and reduce its toxicity. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 4-bromo-m-toluidine with 4-nitrobenzyl bromide in the presence of sodium hydride and dimethylformamide. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of this compound is approximately 60%.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess potent antitumor activity against human cancer cell lines. In addition, this compound has been found to inhibit the growth of bacteria and fungi.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-11-8-13(4-7-15(11)17)18-16(20)10-23-9-12-2-5-14(6-3-12)19(21)22/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFLKUXKOGUKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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